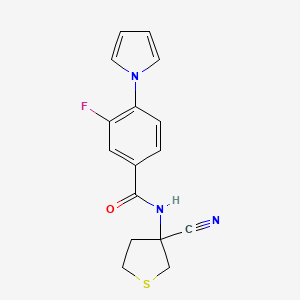
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide, also known as CPTH6, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in inhibiting various enzymes, including histone deacetylases (HDACs), which are involved in several cellular processes, including gene expression, cell differentiation, and apoptosis.
Mechanism of Action
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide inhibits HDAC activity by binding to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which promotes gene expression and cell differentiation. In addition, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to have several biochemical and physiological effects, including the upregulation of gene expression, cell differentiation, apoptosis, and cell cycle arrest in cancer cells. In addition, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has several advantages for lab experiments, including its high selectivity for HDAC1 and HDAC3, its ability to induce cell differentiation and apoptosis in cancer cells, and its potential for combination therapy with chemotherapy and radiation therapy. However, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide also has some limitations, including its low solubility in water, which can limit its use in in vivo experiments, and its potential for off-target effects, which can lead to unwanted side effects.
Future Directions
There are several future directions for the use of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide in scientific research, including the development of more potent and selective HDAC inhibitors, the use of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide in combination therapy with other anticancer agents, and the investigation of the role of HDACs in other cellular processes, such as DNA repair and autophagy. In addition, the development of more water-soluble forms of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide could increase its potential for in vivo experiments and clinical applications.
Synthesis Methods
The synthesis of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide involves the reaction of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid with thiosemicarbazide in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with cyanogen bromide to yield the final product, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been extensively used in scientific research as an HDAC inhibitor. HDACs are a family of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Inhibition of HDAC activity has been shown to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells. N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to selectively inhibit HDAC1 and HDAC3, leading to the accumulation of acetylated histones and the upregulation of gene expression.
properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-13-9-12(3-4-14(13)20-6-1-2-7-20)15(21)19-16(10-18)5-8-22-11-16/h1-4,6-7,9H,5,8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVFWOPQMOBVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=C(C=C2)N3C=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2438691.png)
![3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2438694.png)
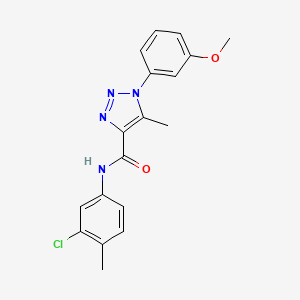
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2438697.png)
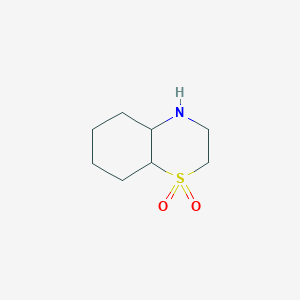
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2438700.png)
![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone](/img/structure/B2438701.png)
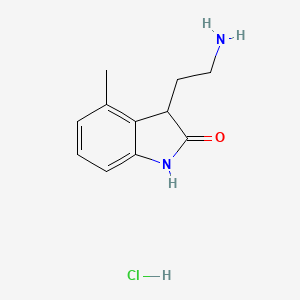
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438704.png)
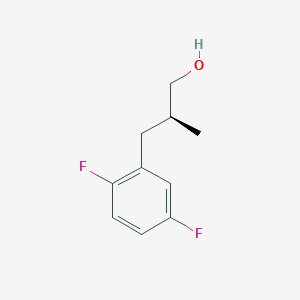

![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)
![N-(4-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2438712.png)